molecular formula C18H37N B085491 Oleylamine CAS No. 112-90-3

Oleylamine

Cat. No. B085491
CAS RN: 112-90-3
M. Wt: 267.5 g/mol
InChI Key: QGLWBTPVKHMVHM-KTKRTIGZSA-N
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Description

Synthesis Analysis

Oleylamine is employed in various synthesis processes for nanoparticles, demonstrating its multifaceted role in materials science. Its utility spans acting as a surfactant, solvent, and reducing agent, crucial for the preparation of metallic, metal-oxide, and semiconductor nanostructures. The compound's ability to form complex compounds with metal ions, leading to metastable precursors for controlled nanoparticle yield, highlights its significant role in nanoparticle synthesis. Studies have documented its effectiveness in creating diverse nanostructures with enhanced colloidal stability and monodispersity, indicating its indispensable role in wet chemistry techniques for nanoparticle production (Mourdikoudis & Liz-Marzán, 2013).

Scientific Research Applications

  • Materials Synthesis : Oleylamine is extensively used in nanomaterial and metal-halide perovskite synthesis. It's beneficial in purifying and processing lead chloride/oleylamine mixtures and impacts material synthesis significantly. The study by Baranov et al. (2019) highlights its role in forming clear solutions upon heating with various lead halides and discusses the spectroscopic diagnostics for its trans isomers (Baranov et al., 2019).

  • Nanoparticle Synthesis : Oleylamine acts as a versatile reagent for various nanoparticle systems, functioning as a surfactant, solvent, and reducing agent. Mourdikoudis and Liz‐Marzán (2013) emphasize its role in forming complex compounds with metal ions, leading to controlled nanoparticle synthesis (Mourdikoudis & Liz‐Marzán, 2013).

  • Surface Modification and Stability : Oleylamine is crucial in surface modification, enhancing colloidal stability and facilitating the transfer of hydrophobic nanoparticles to aqueous phases. Liu et al. (2017) describe using ultraviolet-induced thiol–ene chemistry to modify surfaces of colloidal nanocrystals capped with oleylamine, highlighting its role in enhancing their functionality (Liu et al., 2017).

  • Biomedical Applications : Oleylamine has been explored for its potential in biomedical applications. Georgiadou et al. (2014) discuss its multifunctional role in synthesizing CoFe2O4 nanoparticles, which can be used in magnetic resonance imaging and drug delivery due to their magnetic and fluorescent properties (Georgiadou et al., 2014).

  • Solar Cells and Electroluminescence : Oleylamine is also used as a passivating layer in silicon solar cells, enhancing their efficiency. Shinde et al. (2016) observed a 16% increase in efficiency after applying an oleylamine coating, although the stability of the layer under ambient conditions needs improvement (Shinde et al., 2016).

  • Electrocatalysis : It enhances the electrocatalytic activity of palladium nanoparticles for oxygen reduction reactions, as demonstrated by Shi et al. (2014), indicating its potential in fuel cell technology (Shi et al., 2014).

Safety And Hazards

Oleylamine is moderately toxic by the intraperitoneal route . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research directions include the full exploitation of the potential functionalization of commercial carbon supports, scaled-up one-pot synthesis of carbon-supported Pt-based electrocatalysts, and simplification of postsynthesis treatments . The development of efficient blue PeLEDs is also a future direction .

properties

IUPAC Name

(Z)-octadec-9-en-1-amine
Source PubChem
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InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWBTPVKHMVHM-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N
Source PubChem
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DSSTOX Substance ID

DTXSID8026933
Record name (Z)-9-Octadecenylamine
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Molecular Weight

267.5 g/mol
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Physical Description

Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline]
Record name 9-Octadecen-1-amine, (9Z)-
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Record name cis-9-Octadecenylamine
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Vapor Pressure

0.0001 [mmHg]
Record name cis-9-Octadecenylamine
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Product Name

Oleylamine

CAS RN

112-90-3, 1838-19-3
Record name Oleylamine
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Record name cis-9-Octadecenylamine
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Record name 9-Octadecen-1-amine, (9Z)-
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Record name (Z)-octadec-9-enylamine
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Record name OLEAMINE
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Record name CIS-9-OCTADECENYLAMINE
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Synthesis routes and methods I

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,300
Citations
S Mourdikoudis, LM Liz-Marzán - Chemistry of Materials, 2013 - ACS Publications
Wet chemistry in organic solvents has proven highly efficient for the preparation of several types of metallic, metal-oxide, and semiconductor nanostructures. This Short Review focuses …
Number of citations: 171 pubs.acs.org
S Mourdikoudis, M Menelaou, N Fiuza-Maneiro… - Nanoscale …, 2022 - pubs.rsc.org
… role of the oleic acid/oleylamine ligand pair in the chemical … , are also noted, especially for oleylamine. Sometimes, the … to much lower than that of oleylamine. The types of nanoparticles …
Number of citations: 52 pubs.rsc.org
G Wang, C Ma, L Zheng, Y Chen - Journal of Materials Chemistry A, 2021 - pubs.rsc.org
… The roles of oleylamine in the synthesis of colloidal Au … I)-oleylamine] complex enables both morphology and phase controls of Au nanocrystals. Reports suggest that oleylamine can act …
Number of citations: 13 pubs.rsc.org
M Chen, YG Feng, X Wang, TC Li, JY Zhang, DJ Qian - Langmuir, 2007 - ACS Publications
Nearly monodisperse silver nanoparticles have been prepared in a simple oleylamine−liquid paraffin system. Intensive study has found that the formation process of silver nanoparticles …
Number of citations: 469 pubs.acs.org
B Chen, W Kong, N Wang, G Zhu… - Chemistry of Materials, 2019 - ACS Publications
… The NaYbF 4 nanoparticles were synthesized in a ternary solvent mixture composed of oleylamine, oleic acid, and 1-octadecene by an injection technique. The oleylamine molecule as …
Number of citations: 86 pubs.acs.org
D Baranov, MJ Lynch, AC Curtis, AR Carollo… - Chemistry of …, 2019 - ACS Publications
… on lead chloride/oleylamine mixtures are documented, and … oleylamine were found to form clear solutions upon heating to 100 C. The infrared, Raman, and NMR spectra of oleylamine …
Number of citations: 65 pubs.acs.org
Y Yu, W Yang, X Sun, W Zhu, XZ Li, DJ Sellmyer… - Nano …, 2014 - ACS Publications
… ) with oleylamine at 300 C. In the current reaction condition, oleylamine serves as the reducing … The unique oleylamine reduction process makes it possible to prepare MPt NPs with their …
Number of citations: 186 pubs.acs.org
W Bu, Z Chen, F Chen, J Shi - The Journal of Physical Chemistry …, 2009 - ACS Publications
… of the oleic acid/oleylamine combination was found to be the … of oleylamine in the synthesis of monodisperse bipyramid nanocrystals were elucidated. A possible oleic acid/oleylamine …
Number of citations: 191 pubs.acs.org
V Mazumder, S Sun - Journal of the American Chemical Society, 2009 - ACS Publications
… Here we report an oleylamine-mediated synthesis of monodisperse Pd NPs … oleylamine and borane tributylamine complex (BTB). (6) Further experiments indicated that pure oleylamine …
Number of citations: 695 pubs.acs.org
V Georgiadou, C Kokotidou, B Le Droumaguet… - Dalton …, 2014 - pubs.rsc.org
The multifunctional role of oleylamine (OAm) as a versatile and flexible reagent in synthesis as well as a desired surface ligand for the synthesis of CoFe2O4 nanoparticles (NPs) is …
Number of citations: 68 pubs.rsc.org

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